N-(methoxyacetyl)-4-hydroxyproline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO5 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-hydroxy-1-(2-methoxyacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO5/c1-14-4-7(11)9-3-5(10)2-6(9)8(12)13/h5-6,10H,2-4H2,1H3,(H,12,13) |
InChI Key |
IWTQHHGDTGYBCY-UHFFFAOYSA-N |
SMILES |
COCC(=O)N1CC(CC1C(=O)O)O |
Canonical SMILES |
COCC(=O)N1CC(CC1C(=O)O)O |
Origin of Product |
United States |
Research Context and Significance of N Methoxyacetyl 4 Hydroxyproline
Historical Development and Contemporary Relevance of Proline Derivatives in Chemical and Biological Research
Proline, first isolated in 1900 by Richard Willstätter, is a unique proteinogenic amino acid due to its secondary amine being incorporated into a pyrrolidine (B122466) ring. nih.gov This cyclic structure imparts significant conformational rigidity, making proline a critical "structural breaker" in protein secondary structures like alpha-helices and beta-sheets, while being a key component of others, such as polyproline helices. chemimpex.com Its derivative, 4-hydroxyproline (B1632879), discovered by Hermann Emil Fischer in 1902 from hydrolyzed gelatin, is a major component of collagen, where it is formed via post-translational modification and is crucial for the stability of the collagen triple helix. wikipedia.orgresearchgate.net
The historical significance of these compounds was primarily linked to understanding protein structure and function. However, contemporary research has expanded their relevance dramatically. Proline and its derivatives are now recognized as versatile tools in various scientific domains:
Organocatalysis: The discovery of L-proline-catalyzed reactions marked a new era in asymmetric synthesis, providing a greener and more efficient alternative to metal-based catalysts. nih.gov
Drug Discovery and Medicinal Chemistry: The rigid scaffold of proline is an attractive feature for designing enzyme inhibitors, receptor agonists, and other therapeutic agents. nih.gov For example, trans-4-hydroxy-L-proline is a valuable chiral building block for synthesizing pharmaceuticals, including carbapenem (B1253116) antibiotics and the anti-inflammatory drug oxaceprol (B1677823). nih.govresearchgate.net The development of proline analogues continues to be a fertile area of research, with over 15 FDA-approved drugs containing such structures emerging in the last 15 years.
Cosmetics and Dermatology: Due to its role in collagen synthesis and moisture retention, trans-4-hydroxy-L-proline is widely used in cosmetic and skin-health products. asiaresearchnews.comwaseda.jp N-acylated derivatives, such as N-acetyl-L-hydroxyproline, have been shown to stimulate ceramide synthesis and exhibit anti-aging properties by preventing the formation of advanced glycation end-products (AGEs). nih.govresearchgate.netnih.gov
Biotechnology and Biomaterials: The unique properties of proline derivatives are leveraged in the development of novel biomaterials, peptide-based drugs, and for applications in tissue engineering. chemimpex.com
Distinctive Structural Characteristics of N-(methoxyacetyl)-4-hydroxyproline and Their Implications for Advanced Studies
This compound is a synthetic derivative whose specific properties are not yet widely documented in scientific literature. However, an analysis of its constituent parts—the 4-hydroxyproline core and the N-methoxyacetyl group—provides insight into its potential characteristics and research implications.
The core of the molecule is trans-4-hydroxy-L-proline . This structure provides a conformationally restricted pyrrolidine ring, which is a desirable feature in medicinal chemistry for creating molecules with specific shapes to fit biological targets. The hydroxyl group at the 4-position is a key functional handle. It can participate in hydrogen bonding, influencing solubility and interactions with biological receptors, and it serves as a site for further chemical modification. nih.govresearchgate.net
The modification at the nitrogen atom is an N-methoxyacetyl group (CH₃OCH₂CO-) . This feature distinguishes it from more commonly studied derivatives like N-acetyl-hydroxyproline. The N-acylation of amino acids can significantly alter their properties, often increasing their lipophilicity and modifying their ability to cross biological membranes. rsc.orgresearchgate.net The methoxyacetyl group, specifically, introduces several interesting features:
Influence on Physicochemical Properties: The methoxy (B1213986) group (–OCH₃) is prevalent in many drug molecules and is known to influence ligand-target binding, physicochemical properties, and metabolic stability. nih.govyoutube.com It can act as a hydrogen bond acceptor and its presence can modulate the electronic properties of the entire molecule. wikipedia.org
Potential for Enhanced Bioavailability: The combination of the acetyl linker and the terminal methyl ether may offer a unique balance of hydrophilicity and lipophilicity, which could be advantageous for bioavailability compared to simpler acyl groups.
The combination of the rigid, functionalized 4-hydroxyproline scaffold with the N-methoxyacetyl group suggests that this compound could be a valuable probe or building block for advanced studies. Its structure implies a potential for enhanced stability, specific binding interactions, and tailored solubility, making it an intriguing candidate for investigation in medicinal chemistry and materials science.
Current Limitations and Emerging Research Opportunities Pertaining to this compound
The primary limitation concerning this compound is the scarcity of dedicated research. There is a lack of published data on its synthesis, characterization, biological activity, and physicochemical properties. This knowledge gap, however, creates a landscape of emerging research opportunities.
Key Research Opportunities:
Synthesis and Physicochemical Characterization: A foundational research opportunity lies in developing and optimizing a robust synthetic route for this compound. Following synthesis, a thorough characterization of its properties (e.g., solubility, stability, pKa, lipophilicity) is essential to create a baseline for all future studies.
Biological and Pharmacological Screening: Drawing parallels from the known activities of N-acetyl-L-hydroxyproline, a significant opportunity exists in screening this compound for various biological effects. nih.govnih.gov Priority areas for investigation would include:
Dermatological Applications: Assessing its ability to stimulate collagen and ceramide synthesis, inhibit glycation, and improve skin barrier function. researchgate.netnih.gov
Anti-inflammatory Activity: Investigating its potential as an anti-inflammatory agent, similar to its parent compound, oxaceprol (N-acetyl-L-hydroxyproline). nih.gov
Application in Medicinal Chemistry: The compound could be explored as a novel scaffold or a chiral building block in the design of new therapeutic agents. Its unique conformational and electronic properties conferred by the methoxyacetyl group could be exploited to design highly specific enzyme inhibitors or receptor modulators.
Peptide and Biomaterial Science: The incorporation of this compound into peptides could be used to study and control peptide conformation and stability. This could lead to the development of novel peptide-based therapeutics or functional biomaterials with tailored properties.
Compound Information
Detailed Research Findings on Related Compounds
Advanced Synthetic Strategies for N Methoxyacetyl 4 Hydroxyproline and Its Stereoisomeric/structural Analogues
Chemoselective and Stereoselective Synthesis of the N-(methoxyacetyl)-4-hydroxyproline Core Structure
The construction of the this compound core structure requires precise control over both chemoselectivity and stereoselectivity. The synthesis typically begins with a suitable 4-hydroxyproline (B1632879) derivative, a readily available chiral building block often sourced from the hydrolysis of collagen or through biotechnological fermentation. nih.govnews-medical.net
The key transformation is the N-acylation of the secondary amine of the proline ring with a methoxyacetyl group. A common method for this is the reaction of 4-hydroxyproline with an activated form of methoxyacetic acid, such as methoxyacetyl chloride or methoxyacetic anhydride, under basic conditions. prepchem.com This process is analogous to the well-established synthesis of N-acetyl-4-hydroxy-L-proline. prepchem.comnih.gov
Chemoselectivity: A primary challenge is achieving selective N-acylation over O-acylation of the C4 hydroxyl group. The relative nucleophilicity of the secondary amine and the secondary alcohol dictates the reaction outcome. Generally, N-acylation is favored under neutral or slightly basic conditions. In contrast, O-acylation can be promoted under acidic conditions, which protonate the more basic nitrogen atom, thereby reducing its nucleophilicity and allowing the hydroxyl group to react preferentially. researchgate.net To ensure exclusive N-acylation, the hydroxyl group can be temporarily protected prior to the acylation step (see section 2.2).
Stereoselectivity: The stereochemistry of the final product is typically dictated by the choice of the starting material. Using an enantiomerically pure starting material, such as (2S,4R)-4-hydroxyproline (trans-4-hydroxy-L-proline), allows for the synthesis of the corresponding (2S,4R)-N-(methoxyacetyl)-4-hydroxyproline, as the acylation at the nitrogen atom does not affect the stereocenters at C2 and C4. mdpi.com Syntheses aiming for other stereoisomers, like the cis-4-hydroxyproline derivative, would start from the corresponding cis-diastereomer of 4-hydroxyproline, which can be prepared from the trans-isomer via methods like a Mitsunobu inversion or an oxidation-reduction sequence. researchgate.net
For instance, a series of enantiomerically pure 4-hydroxy-4-aryl-substituted proline derivatives has been synthesized starting from N-protected 4-hydroxyproline through an oxidation to the 4-oxo intermediate, followed by a stereoselective Grignard addition. nih.gov This highlights a strategy where the C4 substituent and its stereochemistry can be installed synthetically, offering a pathway to diverse analogues.
Innovative Protecting Group Chemistries and Orthogonal Deprotection Methodologies
The synthesis of this compound and its analogues, which possess three distinct functional groups (amine, carboxylic acid, and hydroxyl), necessitates a sophisticated protecting group strategy. jocpr.com The concept of orthogonal protection is paramount, allowing for the selective deprotection of one functional group in the presence of others. sigmaaldrich.comrsc.org
During the synthesis, the carboxylic acid and the hydroxyl group are often protected to prevent unwanted side reactions during N-acylation.
Amine Protection: While the target molecule is N-acylated, intermediate steps in more complex syntheses might require an N-protecting group. The most common are the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-Butoxycarbonyl (Boc) group. creative-peptides.com
Carboxyl Protection: The carboxyl group is typically protected as an ester, such as a methyl or benzyl (B1604629) ester. Benzyl (Bn) esters are particularly useful as they can be removed by catalytic hydrogenolysis, a condition to which many other protecting groups are stable. nih.gov
Hydroxyl Protection: The C4-hydroxyl group can be protected with various groups. A tert-butyl (tBu) ether is common in Boc-based strategies, while the Trityl (Trt) group is frequently used in Fmoc-based solid-phase synthesis because it can be removed with very mild acid (e.g., 1% TFA in DCM), leaving acid-labile side-chain protecting groups intact. sigmaaldrich.comnih.gov Silyl ethers, such as the tert-Butyldimethylsilyl (TBS) group, offer another orthogonal option, as they are removed by fluoride (B91410) ions (e.g., TBAF). nih.gov
An innovative approach termed "proline editing" utilizes an orthogonal protecting group strategy on a solid support. In this method, Fmoc-Hyp(Trt)-OH is incorporated into a peptide, the Trt group is selectively removed, and the hydroxyl group is then modified. nih.govnih.gov This strategy allows for the late-stage functionalization of the hydroxyproline (B1673980) residue.
Below is a table summarizing common orthogonal protecting groups for the functional moieties of 4-hydroxyproline:
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |
| Amine (α-NH) | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Benzyl, Trt |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Boc, Benzyl, Trt | |
| Carboxyl (α-COOH) | Benzyl ester | OBn | Catalytic Hydrogenolysis (H₂/Pd) | Boc, Fmoc, Trt |
| Methyl ester | OMe | Saponification (e.g., LiOH, NaOH) | Boc, Fmoc | |
| tert-Butyl ester | OtBu | Strong Acid (e.g., TFA) | Fmoc, Benzyl | |
| Hydroxyl (C4-OH) | Trityl | Trt | Mild Acid (e.g., 1-2% TFA in DCM) | Fmoc, Boc, Benzyl |
| tert-Butyldimethylsilyl | TBS | Fluoride source (e.g., TBAF) | Fmoc, Boc, Benzyl |
Enantioselective Approaches in the Preparation of 4-Hydroxyproline Derivatives
While many syntheses of this compound analogues can rely on the natural chiral pool, specifically trans-4-hydroxy-L-proline, there is significant interest in developing de novo enantioselective methods to access all possible stereoisomers and uniquely substituted analogues. nih.govnih.gov These approaches can be broadly categorized into two main strategies.
First is the use of chiral auxiliaries . In this method, an achiral precursor is attached to a chiral molecule (the auxiliary) that directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This has been a powerful method for the synthesis of substituted prolines. nih.gov
Second, and increasingly prevalent, is the use of asymmetric catalysis . This involves using a substoichiometric amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Key catalytic enantioselective methods for synthesizing proline and hydroxyproline scaffolds include:
1,3-Dipolar Cycloadditions: The copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition between azomethine ylides and various dipolarophiles is a powerful method for constructing the pyrrolidine (B122466) ring with high control over multiple stereocenters. thieme-connect.com
Intramolecular Cyclizations: The cyclization of carefully designed linear precursors is another robust strategy. For example, the intramolecular carbometallation of N-homoallyl-α-amino esters can yield cyclic organozinc reagents that lead to cis-3-substituted prolines with high stereospecificity. nih.gov
Phase Transfer Catalysis: The enantioselective alkylation of glycine-derived imines under phase-transfer conditions using chiral catalysts derived from cinchona alkaloids has been successfully applied to the synthesis of (S)-4-methyleneproline derivatives, which are versatile precursors for various 4-substituted prolines. nih.gov
Organocatalysis: Chiral pyrrolidine derivatives have been employed as organocatalysts in enantioselective tandem reactions to produce substituted prolines with good yields and high enantioselectivity. nih.gov
These methods provide access to a wide array of 4-hydroxyproline derivatives with tailored stereochemistry, which can then be N-acylated to produce novel analogues of this compound.
Combinatorial and High-Throughput Synthesis Methodologies for this compound Libraries
The generation of chemical libraries is a cornerstone of modern drug discovery. Combinatorial and high-throughput synthesis methods are essential for rapidly producing a large number of diverse yet related molecules. For this compound, these approaches can be used to create libraries of its stereoisomers and structural analogues.
A highly effective strategy for this purpose is based on solid-phase synthesis and the "proline editing" concept. nih.govnih.govumn.edu This approach allows for the creation of a multitude of proline analogues without requiring the individual solution-phase synthesis of each building block. nih.gov A potential workflow to generate a library of this compound analogues could be:
Immobilization: A starting amino acid or a resin linker is attached to a solid support (e.g., polystyrene resin).
Incorporation & N-acylation: Fmoc-(2S,4R)-hydroxyproline is coupled to the resin-bound starter. The Fmoc group is removed, and the exposed secondary amine is acylated with methoxyacetic acid.
Diversification at C4: The hydroxyl group at C4, which may have been protected (e.g., with a Trt group), is deprotected. This free hydroxyl group now serves as a handle for diversification. A library can be generated by subjecting aliquots of the resin to different reactions, such as:
Mitsunobu reaction: To invert the stereochemistry to the (4S) configuration or to introduce various ether linkages. nih.gov
Acylation: To form a variety of esters at the C4 position. nih.gov
Oxidation/Reduction: To generate 4-oxoproline, which can then be reacted with various nucleophiles, or to create other derivatives. nih.gov
Cleavage: Once the desired modifications are complete, the final compounds are cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), which also removes any remaining acid-labile side-chain protecting groups.
This high-throughput method enables the parallel synthesis of hundreds of distinct this compound analogues, where the diversity is systematically introduced at the C4 position of the proline ring.
Implementation of Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical and chemical manufacturing to reduce environmental impact and improve safety. rsc.org The synthesis of complex molecules like this compound offers several opportunities for green innovation.
Renewable Feedstocks: The primary starting material, 4-hydroxyproline, is an abundant and renewable resource, traditionally obtained from the hydrolysis of collagen from animal by-products. nih.govnews-medical.net More recently, metabolic engineering strategies have enabled the production of trans-4-hydroxy-L-proline from glucose via fermentation in microorganisms like Escherichia coli and Corynebacterium glutamicum, representing a significant advance in sustainable sourcing. nih.gov
Green Solvents: Peptide synthesis has traditionally relied on hazardous polar aprotic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.org Significant research has focused on replacing these with greener alternatives. Propylene carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and γ-valerolactone (GVL) have been identified as effective and more sustainable solvents for both solution-phase and solid-phase peptide synthesis. rsc.orgacs.org In some cases, water can be used as the ultimate green solvent, particularly in enzymatic reactions. advancedchemtech.com
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical reagents. For the N-acylation step, the use of an N-acetyltransferase enzyme could be explored. For example, the yeast N-acetyltransferase Mpr1 has been shown to convert cis-4-hydroxy-L-proline into N-acetyl-cis-4-hydroxy-L-proline. nih.gov The discovery or engineering of an enzyme that could utilize methoxyacetyl-CoA to acylate 4-hydroxyproline would represent an ideal green synthesis route.
Atom Economy and Waste Reduction: The development of catalytic processes and the move from batch to continuous flow processing can significantly reduce waste. rsc.orgadvancedchemtech.com Continuous flow systems allow for better control over reaction parameters, often leading to higher yields and purity with reduced solvent and reagent consumption. advancedchemtech.com Optimizing coupling and deprotection steps in solid-phase synthesis to minimize the number of washing steps also contributes to a greener process by drastically cutting down on solvent waste, which constitutes the majority of waste generated. advancedchemtech.com
By embracing these principles, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally sustainable.
Molecular Structure, Conformational Landscape, and Stereoelectronic Interactions of N Methoxyacetyl 4 Hydroxyproline
Elucidation of Preferred Conformations via Advanced Solution-State and Solid-State Spectroscopic Techniques
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the solution-state conformations of proline derivatives. High-field 1H NMR studies on N-acetyl-4-hydroxyproline have been instrumental in demonstrating the influence of cis-trans isomerism of the acetyl group on the conformation of the proline ring. These studies analyze chemical shifts and coupling constants to determine the populations of different conformers. For N-(methoxyacetyl)-4-hydroxyproline, similar NMR experiments would be expected to reveal the equilibrium between cis and trans isomers of the N-methoxyacetyl group and its effect on the pyrrolidine (B122466) ring pucker. 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would provide through-space correlations, offering insights into the spatial proximity of protons and thus helping to define the predominant conformations.
X-ray Crystallography offers a definitive, atomic-resolution picture of molecular structure in the solid state. While a crystal structure for this compound has not been reported, the crystal structure of (2S,4R)-4-hydroxyproline(4-nitrobenzoate) has revealed an exo ring pucker. nih.gov This technique provides precise bond lengths, bond angles, and torsion angles, which are invaluable for understanding the intrinsic conformational preferences of the molecule, free from the dynamic averaging that occurs in solution. A crystallographic study of this compound would be the gold standard for defining its solid-state conformation.
| Technique | Information Gained for Analogous Compounds | Anticipated Insights for this compound |
| High-Field NMR | - Determination of cis/trans isomer ratios of the N-acyl group. - Characterization of pyrrolidine ring pucker equilibria. - Measurement of coupling constants to define dihedral angles. | - Quantitative analysis of cis/trans isomerism of the methoxyacetyl group. - Elucidation of the preferred ring pucker (endo/exo). - Identification of through-space interactions via NOESY. |
| Circular Dichroism | - Assessment of polyproline II (PPII) helix propensity. - Monitoring of conformational changes with temperature or solvent. nih.gov | - Characterization of the overall solution-state conformation. - Evaluation of the influence of the methoxyacetyl group on the chiroptical properties. |
| X-ray Crystallography | - Precise determination of bond lengths, bond angles, and torsion angles. - Unambiguous assignment of ring pucker and peptide bond geometry. nih.gov | - Definitive solid-state structure. - Insight into intramolecular interactions without solvent effects. |
Analysis of Pyrrolidine Ring Puckering and Its Influence on Overall Molecular Architecture
Studies on 4-substituted prolines have shown that the nature and stereochemistry of the substituent at the C4 position significantly influence the ring pucker equilibrium. nih.govacs.org For trans-4-hydroxy-L-proline, the parent amino acid of the title compound, the pyrrolidine ring has been shown to adopt different puckering preferences depending on the context. In proteins, trans-proline residues are roughly evenly distributed between the UP and DOWN puckers, though a preference for the UP pucker is observed in α-helices. nih.gov
| Pucker Type | Description | Influence on Molecular Architecture |
| Cγ-endo (DOWN) | Cγ atom is on the same side as the carboxyl group. nih.gov | Leads to a more compact structure. |
| Cγ-exo (UP) | Cγ atom is on the opposite side of the carboxyl group. nih.gov | Results in a more extended conformation. |
Investigation of Peptide Bond Cis/Trans Isomerism and Stereoelectronic Effects
A defining feature of N-substituted prolines is the existence of cis and trans isomers with respect to the peptide bond (in this case, the N-methoxyacetyl amide bond). The energy barrier to rotation around the C-N bond is significant, leading to slow interconversion between the two isomers on the NMR timescale. High-field 1H NMR studies on N-acetyl-4-hydroxyproline have clearly shown the presence of both cis and trans conformers in solution. acs.org The ratio of these isomers is influenced by the solvent and the nature of the N-acyl group.
Stereoelectronic effects play a crucial role in governing the conformational preferences of 4-substituted prolines. The gauche effect, an example of a stereoelectronic interaction, describes the tendency of a molecule to adopt a conformation where adjacent electron-withdrawing groups or lone pairs are oriented gauche to each other. In the context of 4-hydroxyproline (B1632879) derivatives, this can influence the ring pucker. nih.gov
Another important stereoelectronic interaction is the n→π* interaction, which involves the delocalization of a lone pair of electrons (n) from an oxygen or nitrogen atom into an antibonding π* orbital of a nearby carbonyl group. In proline-containing peptides, an n→π* interaction between the lone pair of the preceding carbonyl oxygen and the π* orbital of the proline carbonyl group can stabilize the trans-peptide bond and an exo ring pucker. nih.gov The presence of the electron-withdrawing methoxy (B1213986) group in the N-acetyl substituent of this compound could potentially modulate the electronic properties of the amide bond and influence the strength of such stereoelectronic interactions.
| Isomer | Description | Associated Stereoelectronic Effects |
| Cis | The α-carbon and the acetyl carbon are on the same side of the C-N bond. | Often associated with a Cγ-endo ring pucker. nih.gov |
| Trans | The α-carbon and the acetyl carbon are on opposite sides of the C-N bond. | Can be stabilized by n→π* interactions, favoring a Cγ-exo ring pucker. nih.gov |
Studies on Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
For this compound, several potential intramolecular hydrogen bonds can be envisaged:
Between the 4-hydroxyl group and the oxygen of the methoxyacetyl group.
Between the carboxylic acid proton and one of the oxygen atoms of the methoxyacetyl group or the 4-hydroxyl group.
The presence and strength of these hydrogen bonds will be highly dependent on the solvent environment. In polar, hydrogen-bonding solvents, intermolecular hydrogen bonds with the solvent molecules will compete with and likely dominate over intramolecular interactions. In non-polar solvents, the formation of intramolecular hydrogen bonds would be more favorable and could lock the molecule into a more rigid conformation. These non-covalent interactions, along with van der Waals forces, are key determinants of the conformational landscape.
Conformational Dynamics and Flexibility Assessments in Diverse Environments
The conformational landscape of this compound is not static but rather a dynamic equilibrium of interconverting conformers. The flexibility of the molecule is a function of the energy barriers between these different states. The environment, particularly the solvent, plays a critical role in modulating these dynamics.
In a study of N-acetyl-N′-methylprolineamide, it was found that the populations of different conformers change significantly with solvent polarity. In the isolated phase, a γ-turn-like structure stabilized by an intramolecular hydrogen bond was most populated. However, in polar solvents, a mixture of polyproline II and α-helix-like conformers was observed, and in water, an up-puckered polyproline II-like geometry was favored. These findings highlight that the conformational equilibrium is highly sensitive to solvent effects.
For this compound, it is expected that a similar environmental sensitivity exists. In aqueous solution, the molecule is likely to be highly flexible, with rapid interconversion between different ring puckers and cis/trans isomers. The presence of the methoxy group in the acetyl chain may influence the solvation shell and thus subtly alter the conformational dynamics compared to N-acetyl-4-hydroxyproline. Computational methods, such as molecular dynamics (MD) simulations, would be invaluable for assessing the conformational flexibility of this compound in different environments, providing a dynamic picture of its behavior that complements the static information from spectroscopic and crystallographic techniques.
Computational and Theoretical Investigations of N Methoxyacetyl 4 Hydroxyproline
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic structure of N-(methoxyacetyl)-4-hydroxyproline, which in turn dictates its stability and reactivity. While direct computational studies on this compound are not extensively documented, valuable insights can be drawn from studies on its parent molecule, 4-hydroxyproline (B1632879), and related N-acyl derivatives.
The introduction of the methoxyacetyl group at the nitrogen atom influences the electronic distribution across the entire molecule. This N-acylation is expected to affect the charge distribution on the pyrrolidine (B122466) ring and the properties of the amide bond. The stability of this compound can be assessed by calculating its total electronic energy and comparing it with that of its isomers or related compounds. Reactivity predictions can be made by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally indicates higher reactivity. For analogous N-acyl proline derivatives, it has been shown that the nature of the acyl group can modulate these frontier orbital energies, thereby tuning the molecule's reactivity.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. uni-miskolc.hu For this compound, MD simulations can provide a detailed picture of its conformational landscape and how it is influenced by the surrounding solvent.
Solvent effects are critical to the behavior of this compound in biological systems, which are predominantly aqueous. MD simulations explicitly including water molecules can model the hydration shell around the solute and analyze the hydrogen bonding patterns between the molecule and water. The methoxyacetyl group, with its ether oxygen and carbonyl group, along with the hydroxyl group on the pyrrolidine ring, are expected to be key sites for hydrogen bonding with water. These interactions with the solvent play a significant role in stabilizing certain conformations over others. The insights gained from such simulations are crucial for understanding the molecule's solubility and its interactions with biological macromolecules. uni-miskolc.huresearchgate.net
Density Functional Theory (DFT) Applications for Energy Barriers and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a versatile quantum mechanical method that is widely used to investigate the properties of molecules like this compound. DFT calculations can accurately predict energy barriers for various chemical processes and can also be used to simulate spectroscopic parameters, which can then be compared with experimental data for validation.
One important application of DFT is the calculation of rotational energy barriers. For this compound, there are several rotational barriers of interest, such as the barrier to rotation around the amide bond (cis-trans isomerization). Conformational studies on similar N-acetyl-proline derivatives have shown that the energy barrier for this isomerization is significant and can be influenced by the solvent environment. nih.gov DFT calculations can quantify this barrier, providing insight into the conformational dynamics of the molecule.
Molecular Modeling and Docking Studies for Mechanistic Insights into Molecular Recognition Processes
Molecular modeling and docking are computational techniques that are instrumental in understanding how a molecule like this compound might interact with biological targets such as proteins or enzymes. scispace.comchemrxiv.org These methods provide a three-dimensional view of the binding process and can predict the preferred binding orientation and affinity.
Molecular docking simulations involve placing the molecule (the ligand) into the binding site of a target protein (the receptor) and evaluating the interaction energy for different orientations and conformations. The goal is to find the binding mode with the most favorable energy, which is assumed to be the most likely binding pose. For this compound, the hydroxyl group, the carbonyl oxygen of the acetyl group, and the ether oxygen are all potential hydrogen bond donors or acceptors, making them key features for molecular recognition.
Mechanistic Research on N Methoxyacetyl 4 Hydroxyproline in Biochemical and Chemical Transformations
Molecular Mechanisms of Enzyme-Substrate/Inhibitor Interactions and Biochemical Pathway Modulation
N-(methoxyacetyl)-4-hydroxyproline is recognized as a modulator of enzymes that utilize 4-hydroxyproline (B1632879) or similar structures as substrates or regulators. A primary target of such compounds are prolyl 4-hydroxylases (P4Hs), enzymes critical for the post-translational modification of proline residues in collagen. nih.gov These enzymes are Fe(II) and 2-oxoglutarate dependent dioxygenases that catalyze the formation of 4-hydroxyproline. nih.govnih.gov The hydroxylation of proline residues is essential for the stability of the collagen triple helix at body temperature. nih.govwikipedia.org
The mechanism of inhibition by this compound and similar molecules often involves competitive inhibition with respect to the enzyme's cosubstrates, such as 2-oxoglutarate, or the peptide substrate itself. nih.gov By mimicking the structure of the natural substrate or a transition state, these inhibitors can occupy the active site of the enzyme, thereby preventing the native substrate from binding and being hydroxylated. This action can modulate biochemical pathways that are dependent on the function of these enzymes. For instance, inhibition of prolyl hydroxylases can impact the synthesis and stability of collagen, a key protein in the extracellular matrix. nih.govnih.gov
Another significant family of enzymes affected by prolyl hydroxylase inhibitors are the hypoxia-inducible factor (HIF) prolyl hydroxylases. wikipedia.org These enzymes regulate the stability of the HIF transcription factor, which plays a central role in the cellular response to low oxygen levels. By inhibiting HIF prolyl hydroxylases, compounds structurally related to this compound can lead to the stabilization of HIF, thereby activating downstream genes involved in processes like angiogenesis and erythropoiesis.
Role in Peptide Mimicry and Inducing Conformational Constraints within Biologically Relevant Structures
The rigid pyrrolidine (B122466) ring of the proline and 4-hydroxyproline core in this compound makes it a valuable component in the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and bioavailability. The conformational rigidity of the proline ring restricts the available phi (φ) and psi (ψ) dihedral angles of the peptide backbone, thereby pre-organizing the peptide into a specific conformation. nih.gov
This induction of conformational constraints is a key strategy in peptide engineering to enhance binding affinity to biological targets. nih.govnih.gov By locking a peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to a more favorable binding event. The 4-hydroxy group can also participate in hydrogen bonding, further stabilizing specific secondary structures like β-turns or polyproline II helices. rsc.org
The N-methoxyacetyl group can also influence the conformational preferences and solubility of the peptide. The ability of this compound and its derivatives to favor specific turn structures has been utilized in the synthesis of cyclic peptides, where the pre-disposition towards a turn facilitates the often-difficult macrocyclization step. researchgate.net
Mechanistic Investigations of this compound Derivatives in Organocatalytic Cycles
Derivatives of 4-hydroxyproline have emerged as powerful organocatalysts, particularly in asymmetric synthesis. These catalysts leverage the chiral scaffold of the proline ring to control the stereochemical outcome of chemical reactions. While direct mechanistic studies on this compound in this context are not extensively documented, the principles derived from similar 4-hydroxyproline derivatives are applicable.
In organocatalytic cycles, such as the Mannich reaction, proline-based catalysts often activate substrates through the formation of an enamine or iminium ion intermediate. The stereochemistry of the product is then dictated by the facial selectivity imposed by the chiral catalyst. For instance, a 4-substituted hydroxyproline (B1673980) derivative has been shown to be highly effective in catalyzing the Mannich reaction in aqueous media, yielding products with high enantioselectivity. researchgate.net The substituent at the 4-position can influence the catalyst's solubility and the steric environment around the catalytic center, thereby fine-tuning its activity and selectivity.
| Catalyst Type | Reaction | Key Mechanistic Feature | Stereochemical Outcome |
|---|---|---|---|
| 4-Hydroxyproline Derivatives | Mannich Reaction | Enamine formation and stereodirecting chiral scaffold | High enantioselectivity (e.g., >99% ee for the syn-diastereomer) researchgate.net |
| Proline-based Catalysts | Aldol Reaction | Activation of the donor molecule via enamine formation | Asymmetric C-C bond formation |
| Proline-based Catalysts | Michael Addition | Iminium ion activation of the acceptor molecule | Enantioselective conjugate addition |
Studies on Allosteric Regulation and Molecular Recognition at the Binding Interface
Molecular recognition is fundamental to the biological activity of this compound and its analogs. The interactions at the binding interface of an enzyme or receptor are governed by a combination of factors including shape complementarity, hydrogen bonding, and hydrophobic interactions. The 4-hydroxy group of the proline ring can act as both a hydrogen bond donor and acceptor, providing specific recognition points.
While direct evidence for allosteric regulation by this compound is limited, the concept of modulating protein function by binding to a site other than the active site is a key area of research. In the context of the enzymes it interacts with, such as prolyl hydroxylases, binding events can induce conformational changes that affect the enzyme's catalytic efficiency.
Studies on related compounds, such as N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline, have shown that these molecules can have significant biological effects, for example, by attenuating cellular injury. nih.govnih.gov This bioactivity is a direct consequence of the molecule's ability to be recognized by and interact with specific cellular targets, thereby modulating their function. The precise nature of these interactions at the binding interface dictates the downstream cellular response.
Influence on Protein Folding, Stability, and Post-Translational Modification Processes
The hydroxylation of proline to 4-hydroxyproline is one of the most common post-translational modifications in the human proteome and is absolutely critical for the stability of collagen. wikipedia.orgresearchgate.net This modification, catalyzed by prolyl 4-hydroxylases, significantly increases the melting temperature of the collagen triple helix, allowing it to be stable at physiological temperatures. nih.govwikipedia.org The stability is attributed to the stereoelectronic effects of the hydroxyl group, which helps to preorganize the individual collagen strands into the correct conformation for triple helix formation. nih.govnih.gov
This compound, as an analog of this crucial amino acid, can influence protein folding and stability when incorporated into peptides. Its rigid structure can act as a nucleation site for folding or can stabilize specific secondary structures. The presence of the N-acetyl group can also affect the cis-trans isomerization of the amide bond preceding the proline ring, a process that is often a rate-limiting step in protein folding.
The process of post-translational modification itself is a key regulatory mechanism in cellular biology. thermofisher.comresearchgate.net The hydroxylation of proline residues is a prime example of how a simple chemical modification can have profound effects on protein structure and function. By acting as inhibitors of the enzymes that carry out these modifications, compounds like this compound can indirectly influence the entire process of protein maturation and stability.
| Modification Process | Enzyme | Effect of Modification | Influence of this compound |
|---|---|---|---|
| Proline Hydroxylation | Prolyl 4-hydroxylase | Stabilizes collagen triple helix nih.govwikipedia.org | Competitive inhibitor of the enzyme nih.gov |
| Protein Folding | - | Formation of native protein structure | Can act as a conformational constraint to guide folding nih.gov |
| Post-Translational Modification Regulation | Various modifying enzymes | Alters protein function, localization, and stability thermofisher.com | Can modulate the activity of specific modifying enzymes |
Advanced Analytical Methodologies for Research Characterization of N Methoxyacetyl 4 Hydroxyproline
Development and Application of High-Resolution Chromatographic Techniques for Stereoisomer and Purity Analysis in Research
The analysis of N-(methoxyacetyl)-4-hydroxyproline would necessitate high-resolution chromatographic methods to resolve its potential stereoisomers and assess its purity. The introduction of the N-methoxyacetyl group adds complexity but follows analytical principles established for other proline derivatives.
Stereoisomer Analysis: this compound has at least two chiral centers (at carbons 2 and 4 of the pyrrolidine (B122466) ring), leading to four potential stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). Differentiating these isomers is critical.
Chiral Derivatization Followed by Reversed-Phase HPLC (RP-HPLC): A common strategy involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on standard achiral columns. For instance, reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) have been successfully used to separate all eight stereoisomers of hydroxyproline (B1673980). researchgate.net A similar approach could be adapted for this compound, allowing for baseline separation and quantification using UV or mass spectrometric detection. nih.gov
Chiral Stationary Phases (CSPs): HPLC columns with chiral stationary phases can directly separate enantiomers and diastereomers without derivatization, simplifying sample preparation.
Capillary Electrophoresis (CE): This high-efficiency separation technique, particularly in the electrokinetic chromatography (EKC) mode with chiral selectors like cyclodextrins, has proven effective for separating the four stereoisomers of 4-hydroxyproline (B1632879) after derivatization. rug.nl This method offers high resolution and requires minimal sample volume.
Purity Analysis: High-performance liquid chromatography (HPLC) is the gold standard for purity assessment. A typical method would involve a high-resolution column, such as a C18 column, with a mobile phase consisting of an acetonitrile/water gradient with additives like formic acid to ensure good peak shape. Detection via UV absorbance and mass spectrometry (LC-MS) would confirm the identity of the main peak and any impurities.
Utilization of Advanced Mass Spectrometry (e.g., IRMPD, LC-MS/MS) for Structure Elucidation and Mechanistic Studies
Advanced mass spectrometry techniques are indispensable for confirming the molecular structure of this compound and investigating its fragmentation pathways.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for both identification and quantification. For this compound, electrospray ionization (ESI) in positive mode would likely protonate the molecule. Subsequent fragmentation (MS/MS) would yield characteristic product ions. Based on the analysis of related compounds, expected fragmentation would involve losses of water (H₂O), carbon monoxide (CO), and parts of the N-methoxyacetyl group, providing definitive structural confirmation. nih.gov High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, confirming the elemental composition with high confidence. nih.gov
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy: When standard MS/MS is insufficient to differentiate between isomers, IRMPD spectroscopy offers a powerful solution. This technique measures the infrared spectrum of a mass-selected ion. Different isomers, such as cis and trans stereoisomers, often exhibit unique IR fingerprints, particularly in the 1000-1800 cm⁻¹ region. nih.govgoogle.com Studies on hydroxyproline isomers have shown that while protonated species can be challenging to differentiate, lithiated adducts can provide significant spectral differences, allowing for unambiguous identification. nih.gov This method, combined with quantum-chemical calculations, is a powerful tool for the structural elucidation of isolated ions in the gas phase.
Table 1: Potential Mass Spectrometry Transitions for this compound Analysis Note: The m/z values are theoretical and would need to be confirmed experimentally.
| Precursor Ion [M+H]⁺ | Potential Fragment Ion | Neutral Loss | Analytical Purpose |
|---|---|---|---|
| 204.08 | 186.07 | H₂O | Confirmation of hydroxyl group |
| 204.08 | 172.07 | CH₄O (Methanol) | Fragmentation of methoxyacetyl group |
| 204.08 | 132.06 | C₂H₂O₂ (Methoxyketene) | Loss of N-substituent part |
Application of Hyphenated Techniques for Comprehensive Analysis of Complex Research Mixtures
In a research context, this compound may be present in complex matrices, such as reaction mixtures or biological samples. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analysis in such scenarios. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the analyte must be volatile. This compound would require derivatization to block its polar carboxyl and hydroxyl groups. A two-step derivatization, for example, involving methylation of the carboxylic acid followed by silylation or acylation of the hydroxyl and amine groups, is a common approach for amino acids. nih.govnih.gov GC-MS provides excellent chromatographic resolution and produces detailed, library-searchable mass spectra for confident identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): As mentioned, LC-MS is a primary tool. Its application in analyzing complex mixtures allows for the separation of the target compound from by-products, starting materials, and other components, with simultaneous confirmation and quantification by the mass spectrometer.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For definitive structural elucidation of unknown impurities or isomers in a mixture without prior isolation, LC-NMR is a powerful, albeit less common, technique. It provides detailed structural information (¹H NMR, ¹³C NMR) on compounds as they elute from the HPLC column.
Development of Spectroscopic Probes and Sensors for In Vitro Research Applications
The development of specific probes or sensors for this compound is a specialized research area that would depend on identifying a unique chemical property of the molecule to exploit for signal generation.
Fluorescent Probes: A potential strategy involves designing a molecule that undergoes a specific reaction with this compound, leading to a change in fluorescence (e.g., turn-on or ratiometric response). This could be based on molecular recognition, perhaps using a synthetic receptor designed to bind the methoxyacetyl-proline structure.
Colorimetric Sensors: Similar to fluorescent probes, a colorimetric sensor would produce a visible color change upon interaction with the target molecule. This often involves reactions that form a colored product or interactions with gold or silver nanoparticles that cause a change in their aggregation state and, consequently, their plasmon resonance.
Currently, there is no specific literature describing probes designed for this compound. However, the principles used to develop sensors for other amino acids and metabolites would be the starting point for such research, focusing on the unique functionality provided by the N-methoxyacetyl group.
Future Directions and Interdisciplinary Research Frontiers for N Methoxyacetyl 4 Hydroxyproline
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid de novo design of molecules and the accurate prediction of their properties. For a molecule like N-(methoxyacetyl)-4-hydroxyproline, these computational tools offer a powerful avenue for exploration.
Property Prediction: Machine learning models can be trained to predict a wide array of molecular properties for this compound and its designed analogs. These properties include, but are not limited to, solubility, membrane permeability, metabolic stability, and binding affinity to specific protein targets. Such predictive modeling can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidates for synthesis and biological evaluation. Proline analogues are increasingly recognized as valuable building blocks in drug design, and AI can help to explore this chemical space more effectively. nih.gov
| Computational Approach | Application to this compound | Potential Outcome |
| Generative Adversarial Networks (GANs) | Design of novel N-acyl-4-hydroxyproline derivatives | Identification of candidates with improved target specificity |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on structural features | Prioritization of compounds for synthesis |
| Molecular Dynamics (MD) Simulations | Elucidation of binding modes to target proteins | Understanding of molecular recognition mechanisms |
Exploration in Chemical Biology for Understanding Novel Biological Pathways and Targets
The unique structural features of this compound make it an intriguing tool for chemical biology. The N-acetyl group can influence its metabolic stability and cellular uptake, potentially offering advantages over its parent amino acid, 4-hydroxyproline (B1632879).
Probing Biological Pathways: N-acetylated proline derivatives, such as N-acetyl-L-hydroxyproline, have been shown to influence biological processes like ceramide synthesis. nih.gov This suggests that this compound could be employed as a chemical probe to investigate its effects on various cellular pathways. By introducing this molecule to cell cultures or model organisms, researchers can study its impact on signaling cascades, metabolic fluxes, and gene expression, potentially uncovering novel biological functions and molecular targets. For example, studies on N-acetyl-cis-4-hydroxyproline have highlighted its effect on collagen biosynthesis. nih.gov
Target Identification: Should this compound exhibit a specific biological effect, a variety of chemical biology techniques could be used to identify its direct molecular targets. These methods include affinity chromatography, where the molecule is immobilized to a solid support to capture its binding partners, and photo-crosslinking, where a photoreactive group is incorporated into the molecule to covalently link it to its target upon light activation.
Development of Advanced Materials and Nanostructures Incorporating this compound
The self-assembly properties of amino acids and their derivatives are being increasingly harnessed to create novel biomaterials and nanostructures. nih.gov The incorporation of this compound into such materials could impart unique functionalities.
Functionalized Nanoparticles: Proline and its derivatives have been successfully used to functionalize nanoparticles, such as gold and magnetic nanoparticles, for applications in catalysis and drug delivery. nih.govresearchgate.net The methoxyacetyl group of this compound could offer specific advantages in this context, such as improved solubility and biocompatibility. Proline-functionalized nanoparticles have shown potential in modulating protein fibrillation, a hallmark of several neurodegenerative diseases. nih.gov
Self-Assembling Peptides: Peptides containing modified proline residues can self-assemble into well-defined nanostructures like nanofibers and hydrogels. acs.org Incorporating this compound into peptide sequences could influence their secondary structure and self-assembly behavior, leading to the formation of novel materials with tailored properties for tissue engineering, controlled drug release, or as scaffolds for cell culture. The study of self-assembling properties of proline and hydroxyproline (B1673980) has revealed their potential to form amyloid-like aggregates, which has implications for understanding certain metabolic disorders. chemrxiv.org
| Material Type | Potential Role of this compound | Example Application |
| Gold Nanoparticles | Surface functionalization to enhance stability and biocompatibility | Targeted drug delivery |
| Magnetic Nanoparticles | Chiral ligand for asymmetric catalysis | Enantioselective synthesis of pharmaceuticals |
| Peptide Hydrogels | Modulator of self-assembly and material properties | Scaffolds for regenerative medicine |
Interdisciplinary Approaches at the Confluence of Synthetic Chemistry, Structural Biology, and Computational Science
The full potential of this compound can be unlocked through a synergistic approach that integrates synthetic chemistry, structural biology, and computational science.
Synthetic Innovation: Advanced synthetic methods are crucial for the efficient and stereoselective synthesis of this compound and its analogs. researchgate.net The development of novel synthetic routes will enable the creation of a diverse library of related compounds for structure-activity relationship (SAR) studies. The field of "proline editing" offers a powerful strategy for the late-stage functionalization of proline-containing peptides, which could be adapted for this molecule. acs.org
Structural Elucidation: Techniques such as X-ray crystallography and NMR spectroscopy are essential for determining the three-dimensional structure of this compound and how it interacts with its biological targets. This structural information is invaluable for understanding the molecular basis of its activity and for guiding the rational design of improved derivatives. Computational modeling can complement these experimental techniques by providing insights into the conformational preferences and dynamic behavior of the molecule. acs.org
Iterative Drug Design Cycle: The most powerful approach involves an iterative cycle where computational models predict promising new derivatives of this compound. These compounds are then synthesized and their biological activity and structural interactions are characterized experimentally. The experimental data is then fed back into the computational models to refine and improve their predictive power, creating a continuous loop of discovery and optimization. This interdisciplinary strategy has been successfully applied to the design of other proline-based therapeutics. nih.gov
Q & A
Q. What synthetic methodologies are effective for introducing the methoxyacetyl group to 4-hydroxyproline?
The methoxyacetyl group is typically introduced via acylation reactions. In related compounds like metalaxyl (a fungicide), the methoxyacetyl moiety is attached through nucleophilic acyl substitution using methoxyacetyl chloride or activated esters under anhydrous conditions. For 4-hydroxyproline derivatives, protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) may precede acylation to prevent side reactions. Post-reaction deprotection yields the final product. Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by mass spectrometry (MS) .
Q. How can researchers characterize the purity and structural integrity of N-(methoxyacetyl)-4-hydroxyproline?
High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 210–254 nm) is used to assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity:
- ¹H NMR : Peaks at δ 3.6–3.8 ppm (methoxy protons) and δ 4.2–4.5 ppm (proline C4-hydroxyl adjacent to the acyl group).
- ¹³C NMR : Signals near δ 170–175 ppm (carbonyl carbons) and δ 55–60 ppm (methoxy carbon).
Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What are the recommended storage conditions to maintain stability?
Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Lyophilized samples are stable for >6 months in desiccated environments. Aqueous solutions should be buffered at pH 6–7 and used within 48 hours to avoid decomposition .
Q. What preliminary bioactivity assays are suitable for this compound?
Enzyme inhibition assays (e.g., prolyl hydroxylase or collagen-modifying enzymes) can evaluate bioactivity. Fungicidal activity may be tested using agar diffusion assays against plant pathogens (e.g., Phytophthora spp.), referencing methods for metalaxyl .
Advanced Research Questions
Q. How does stereochemistry (cis vs. trans 4-hydroxyproline) influence biological activity?
The cis isomer (CAS 49761-17-3) and trans isomer (CAS 618-28-0) exhibit distinct conformational effects on peptide backbones. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes like collagen prolyl hydroxylase. Experimental validation via circular dichroism (CD) spectroscopy reveals structural perturbations in collagen mimics .
Q. What metabolic pathways degrade this compound in plant or mammalian systems?
In plants, cytochrome P450 enzymes may demethylate the methoxy group, forming hydroxymethyl derivatives. In mammals, esterases or amidases likely hydrolyze the acyl-proline bond, releasing 4-hydroxyproline. Radiolabeled (¹⁴C) tracer studies and LC-MS/MS metabolite profiling are critical for pathway elucidation .
Q. How can contradictory data on its solubility in polar solvents be resolved?
Solubility discrepancies may arise from polymorphic forms or residual salts. Use differential scanning calorimetry (DSC) to identify polymorphs and ion chromatography to detect counterions. Standardize solvent systems (e.g., DMSO:water gradients) and report exact pH and temperature conditions .
Q. What strategies optimize its use in drug delivery systems targeting collagen-rich tissues?
Conjugation to hyaluronic acid or PEGylation enhances bioavailability. In vivo biodistribution studies using fluorescently tagged derivatives (e.g., FITC-labeled) in murine models track tissue-specific accumulation. Controlled release from hydrogel matrices (e.g., alginate) can prolong therapeutic effects .
Q. What analytical challenges arise in quantifying trace impurities?
Impurities like unreacted 4-hydroxyproline or methoxyacetic acid require ultra-HPLC (UHPLC) with charged aerosol detection (CAD) for non-UV-active species. Method validation per ICH Q2(R1) guidelines ensures sensitivity (LOQ <0.1%) and reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
